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## Prosidol as a pethidine analogue discovery and development

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# Prosidol: A Technical Guide to a Pethidine Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of **Prosidol**, a pethidine analogue with significant analogus properties. This document details its chemical synthesis, mechanism of action, and clinical applications, presenting quantitative data and experimental methodologies for the scientific community.

#### Introduction

**Prosidol**, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine hydrochloride, is a synthetic opioid analgesic.[1] It is an analogue of prodine and was developed during research into the related drug, pethidine.[1][2] **Prosidol** primarily functions as an agonist at the  $\mu$ -opioid receptors in the central nervous system, leading to analgesia and sedation.[1] It has been investigated for the management of chronic pain, particularly in oncology.[1][3]

#### **History and Development**

The initial discovery of the compound can be traced back to the 1950s by J.F. MacFarlan and Co.[2] However, it was further developed and studied in Russia in the 1990s.[1][2][4] The Institute of Chemical Sciences of MS-AS RK and The Novokuznetsk Scientific Research



Chemical Pharmaceutical Institute in Russia are credited with the creation of **Prosidol** for medical use.[5]

#### **Chemical and Physical Properties**

**Prosidol** is a white crystalline powder, soluble in water and alcohol.

Property	Value	Source
IUPAC Name	[1-(2-ethoxyethyl)-4- phenylpiperidin-4-yl] propanoate	[1]
Molecular Formula	C18H27NO3	[1][2]
Molar Mass	305.418 g·mol⁻¹	[1][2]
CAS Number	164231-04-3	[2]

### **Synthesis**

The synthesis of **Prosidol** involves a multi-step process, starting from the vinyl ether of monoethanolamine (VEMEA).[5]

#### **Experimental Protocol for Synthesis**

The technological scheme for the production of **Prosidol** is as follows:[5]

- Hydrogenation of VEMEA: VEMEA is hydrogenated over a Nickel-Rhenium (Ni-Re) catalyst to produce ethoxyethylamine.
- Formation of the Piperidone Ring: Ethoxyethylamine is reacted with two moles of methyl
  methacrylate. The resulting diester undergoes Dieckmann cyclization in the presence of
  sodium methylate in toluene. This is followed by hydrolysis and decarboxylation of the 3carbomethoxy-substituted piperidone-4 to yield 1-(2-ethoxyethyl)-4-oxopiperidine (Prosidol
  Ketone).
- Formation of the Phenylpiperidole: The **Prosidol** Ketone is then treated with phenyl lithium in diethyl ether under an argon atmosphere to form a lithium alcoholate, which is subsequently

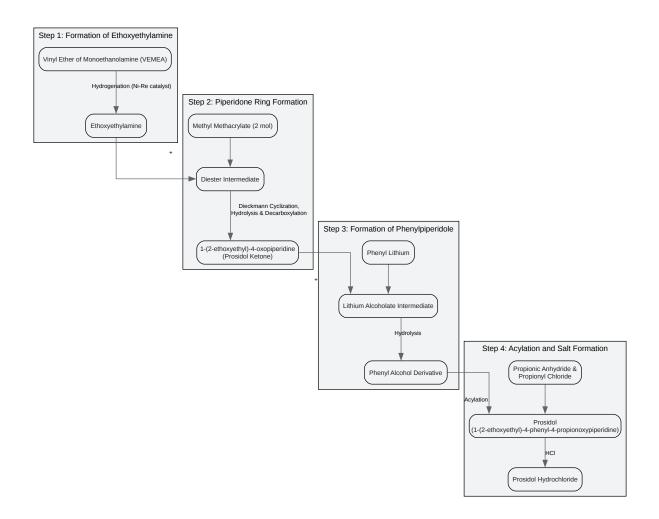


hydrolyzed to the corresponding phenyl alcohol.

 Acylation: The final step involves the acylation of the phenylpiperidole with a mixture of propionic anhydride and propionyl chloride to yield 1-(2-ethoxyethyl)-4-phenyl-4propionoxypiperidine, which is then converted to its hydrochloride salt, **Prosidol**.

#### **Synthesis Workflow Diagram**





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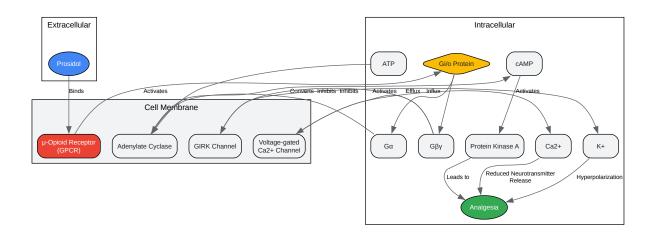
Caption: Synthetic pathway of **Prosidol** from VEMEA.



## Pharmacology Mechanism of Action

**Prosidol** exerts its analgesic effects by acting as an agonist at opioid receptors, with a primary affinity for the  $\mu$ -opioid receptor.[1] Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates the associated intracellular G-protein. This initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

#### **Opioid Receptor Signaling Pathway**



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Caption: Simplified signaling pathway of **Prosidol** via the  $\mu$ -opioid receptor.

#### **Clinical Pharmacology and Applications**



**Prosidol** has been clinically evaluated for the management of pain syndromes.[6] It has been used in various dosage forms, including injection solutions, oral tablets, and buccal tablets.[1] [3] The buccal tablet form is noted for its non-invasive and rapid analgesic effect.[1][3]

#### **Comparative Analgesic Efficacy**

Clinical experience has shown that the analgesic properties of buccal **Prosidol** are comparable to those of tramadol.[3] In the context of total anesthesia, **Prosidol** is considered inferior to fentanyl but similar to promedol.[3]

Drug	Comparative Efficacy	Clinical Context	Source
Tramadol	Close analgesic properties	Chronic pain in cancer patients	[3]
Fentanyl	Inferior	Total anesthesia	[3]
Promedol	Approximately similar	Total anesthesia	[3]

#### **Side Effects**

Common side effects associated with **Prosidol** are typical of opioid analgesics and include nausea, itching, vomiting, and respiratory depression, which can be severe or fatal.[1][2][4] However, some clinical observations suggest that in analgesic doses, **Prosidol** has a less pronounced effect on respiration and blood pressure compared to morphine and promedol.[5]

#### **Future Directions**

Research into **Prosidol** and its analogues continues to explore structure-activity relationships (SAR) to develop agents with improved pharmacological profiles.[1] Areas of interest include the development of novel chemical probes for receptor mapping and the investigation of biased agonism at opioid receptors.[1] Computational methods, such as virtual screening, are being employed to design new derivatives with potentially enhanced potency and selectivity.[1]



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